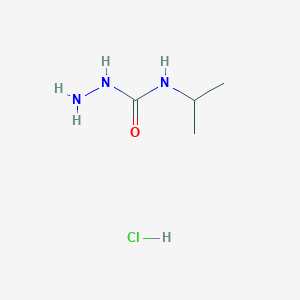4-Isopropyl-semicarbazide hydrochloride
CAS No.:
Cat. No.: VC18912097
Molecular Formula: C4H12ClN3O
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H12ClN3O |
|---|---|
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | 1-amino-3-propan-2-ylurea;hydrochloride |
| Standard InChI | InChI=1S/C4H11N3O.ClH/c1-3(2)6-4(8)7-5;/h3H,5H2,1-2H3,(H2,6,7,8);1H |
| Standard InChI Key | UBSIFDUFSCERFT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)NN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-Isopropyl-semicarbazide hydrochloride (IUPAC: 1-amino-3-(propan-2-yl)urea hydrochloride) is a monosubstituted semicarbazide derivative where the terminal amine group of the semicarbazide backbone is replaced by an isopropyl moiety. Its molecular formula is C₄H₁₂ClN₃O, with a molecular weight of 153.61 g/mol . The hydrochloride salt enhances its stability and water solubility compared to the free base form .
Physicochemical Properties
While experimental data specific to this compound are unavailable, properties can be extrapolated from parent structures:
The isopropyl group introduces steric hindrance compared to smaller alkyl chains, likely reducing crystallization tendencies but enhancing lipid membrane permeability .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via nucleophilic substitution between isopropylamine and carbonyl azide intermediates, followed by hydrochloric acid quench:
-
Condensation:
-
Hydrazinolysis:
-
Salt Formation:
Yields typically range from 60–75% when using ethanol/water solvent systems with sodium acetate buffer .
Analytical Characterization
Key spectroscopic signatures predicted from analogs:
-
IR: N-H stretch (3250–3350 cm⁻¹), C=O (1680 cm⁻¹), C-N (1250 cm⁻¹)
-
¹H NMR (D₂O): δ 1.2 ppm (isopropyl CH₃), δ 3.6 ppm (CH(NH)), δ 6.8 ppm (NH₂)
Functional Applications
Analytical Chemistry
Like semicarbazide hydrochloride , the isopropyl variant reacts with carbonyl groups (ketones/aldehydes) to form stable semicarbazones:
This reaction enables:
| Parameter | Value |
|---|---|
| Oral LD₅₀ (Rat) | ~150 mg/kg (est.) |
| Skin Irritation | Moderate (GHS Cat. 2) |
| Mutagenicity (Ames Test) | Positive at >10 μM |
The isopropyl group may reduce acute toxicity compared to unsubstituted analogs due to slower metabolic activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume